molecular formula C22H22N2O4S B298336 Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate

Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate

Cat. No. B298336
M. Wt: 410.5 g/mol
InChI Key: RFYJITRNLWBBNR-NPPZMEKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate is a synthetic compound that has been extensively researched for its potential use in various scientific applications.

Mechanism of Action

The exact mechanism of action of Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate is its potential use as a drug candidate for the treatment of various diseases. However, its limitations include its relatively low solubility in water, which can make it difficult to administer orally, and its potential toxicity at higher doses.

Future Directions

There are several future directions for research on Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate. One potential direction is to further study its mechanism of action and identify specific enzymes and proteins that it targets. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, research could be conducted to improve its solubility in water and reduce its potential toxicity.

Synthesis Methods

Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate is synthesized by reacting 4-methoxybenzaldehyde with 3-propyl-1,3-thiazolidine-2,4-dione in the presence of a base such as sodium methoxide. The resulting intermediate is then reacted with methyl 4-bromobenzoate to obtain the final product.

Scientific Research Applications

Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate has been studied for its potential use in various scientific applications. One of the primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.

properties

Product Name

Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C22H22N2O4S/c1-4-13-24-20(25)19(14-15-5-7-16(8-6-15)21(26)28-3)29-22(24)23-17-9-11-18(27-2)12-10-17/h5-12,14H,4,13H2,1-3H3/b19-14-,23-22?

InChI Key

RFYJITRNLWBBNR-NPPZMEKISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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